1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

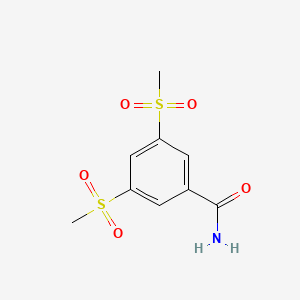

The compound "1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-" is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines, including the mentioned derivative, are key components of cellular energy systems (ATP, GTP), signal transduction (cAMP, cGMP), and building blocks of DNA and RNA. The specific compound is not directly mentioned in the provided papers, but the papers discuss various derivatives of purine and their synthesis, which can provide insights into the chemistry of purines in general.

Synthesis Analysis

The synthesis of purine derivatives often involves the formation of metal complexes, as seen in the study of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with other ligands . Another approach includes the intramolecular alkylation of 9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . Additionally, the use of thietanyl protecting groups has been described for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones .

Molecular Structure Analysis

The molecular structure of purine derivatives can be quite complex. For instance, the crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine has been determined to be monoclinic with specific cell dimensions and crystallizes in the N(9)-H tautomer form . The quantitative analysis of intermolecular interactions in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has revealed an anisotropic distribution of interaction energies, which is crucial for understanding the stability and reactivity of these molecules .

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions. For example, the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones involves reactions of 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes . The synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives has been achieved, showcasing the versatility of purine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The metal complexes of purine derivatives have been characterized using UV-Visible and infrared spectroscopy, elemental analyses, magnetic susceptibility, and conductivity measurements . These properties are essential for understanding the behavior of these compounds in various environments and potential applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Purinediones : 1H-Purine-2,6-dione derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic chemistry. For instance, a study outlined the synthesis of new [c,d]-fused purinediones starting from related chemical precursors (Šimo, Rybár, & Alföldi, 1995).

Modifications and Derivatives : Research has explored the methylation and reduction of various purine derivatives, providing insights into their structural and chemical properties. This includes studies on the stereochemistry of 1H-purine-2,6-dione derivatives (Armarego & Reece, 1976).

Development of Novel Compounds : The creation of new compounds like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the compound's potential in developing new chemical entities (Šimo, Rybár, & Alföldi, 1998).

Molecular Complex Formation

- Molecular Complexes : Research has shown the ability of 1H-purine-2,6-dione derivatives to form molecular complexes, such as the complex between theophylline and p-nitroaniline, showcasing the compound's potential in molecular interaction studies (Zaitu, Miwa, & Taga, 1995).

Protective Group Chemistry

- Thietanyl Protection in Synthesis : The use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones highlights the importance of protective groups in organic synthesis and the versatility of 1H-purine-2,6-dione derivatives in such contexts (Khaliullin & Shabalina, 2020).

Pharmaceutical Relevance

Study of Interactions in Polymorphs : The compound has been studied for its interactions in pharmaceutically relevant polymorphs of methylxanthines, providing valuable insights into its potential pharmaceutical applications (Latosinska et al., 2014).

Purine and Pyrimidine Derivatives Studies : The isolation of new purine derivatives from natural sources like the South China Sea gorgonian Subergorgia suberosa indicates the biological and pharmaceutical potential of these compounds (Qi et al., 2008).

Safety And Hazards

Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver .

Propriétés

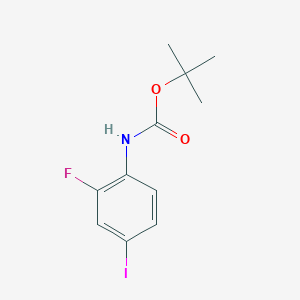

IUPAC Name |

3-methyl-8-nitro-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O4/c1-10-3-2(4(12)9-6(10)13)7-5(8-3)11(14)15/h1H3,(H,7,8)(H,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKVQGUXYGJJJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395948 |

Source

|

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |

CAS RN |

93703-23-2 |

Source

|

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)